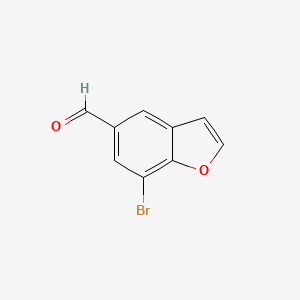

7-Bromobenzofuran-5-carbaldehyde

Description

Significance of Benzofuran (B130515) Core Structures in Advanced Organic Synthesis

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the architecture of numerous organic molecules. numberanalytics.comacs.org First synthesized in 1870, the benzofuran scaffold has garnered sustained interest due to its widespread presence in natural products and synthetic compounds that exhibit a broad spectrum of biological activities. acs.orgnih.gov Its unique planar and unsaturated ring system, featuring an oxygen atom, imparts distinct chemical properties that make it a versatile building block for more intricate molecular designs. numberanalytics.com

The significance of the benzofuran core is underscored by its incorporation into a vast number of bioactive natural products, including alkaloids and terpenoids, where it often contributes directly to their biological functions. numberanalytics.com In medicinal chemistry, derivatives of benzofuran are explored for their potential therapeutic applications against a wide range of diseases, including cancer, microbial infections, inflammation, diabetes, and Alzheimer's disease. nih.govresearchgate.net Beyond pharmaceuticals, benzofuran-based structures are integral to the development of functional materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and various polymers, highlighting their importance in materials science. numberanalytics.comnih.govnumberanalytics.com The synthesis of complex benzofuran derivatives is a dynamic area of research, with methods like transition metal-catalyzed reactions and multicomponent reactions being continuously refined to create novel structures. numberanalytics.com

Strategic Importance of Bromo and Formyl Substituents in Chemical Transformations

The utility of a core structure like benzofuran is immensely amplified by the presence of functional groups that act as handles for further chemical modification. The bromo (-Br) and formyl (-CHO) groups are exemplary in this regard, offering strategic points for diversification.

The bromo substituent is a key player in modern organic synthesis, primarily serving two roles. Firstly, as a halogen, it is an excellent leaving group in nucleophilic substitution reactions. masterorganicchemistry.com Secondly, and more significantly in the context of aromatic systems, it is an ideal participant in a variety of transition metal-catalyzed cross-coupling reactions. Processes such as Suzuki, Stille, and Sonogashira couplings utilize the carbon-bromine bond to form new carbon-carbon or carbon-heteroatom bonds. rsc.org This allows for the precise and efficient assembly of complex molecular architectures from simpler brominated precursors. The presence of a bromo group can also influence the electronic properties of the molecule and favor specific crystal packing arrangements, which can be advantageous in the design of materials with desired properties like nonlinear optical activity. researchgate.net

The formyl substituent , or aldehyde group, is one of the most versatile functional groups in organic chemistry. It can be readily transformed into a wide range of other functionalities. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an amine via reductive amination. The formyl group's carbon atom is electrophilic, making it susceptible to attack by nucleophiles in reactions like the Wittig reaction to form alkenes, or Grignard and organolithium additions to create secondary alcohols. Furthermore, it can participate in condensation reactions to form imines, oximes, and hydrazones, which are themselves valuable intermediates for synthesizing more complex heterocyclic systems. nih.govmdpi.com

Contextualizing 7-Bromobenzofuran-5-carbaldehyde within Contemporary Chemical Research

This compound emerges as a molecule of significant strategic value by combining the desirable benzofuran core with two powerful and orthogonally reactive functional groups. The positioning of the bromo group at the 7-position and the formyl group at the 5-position makes it a highly useful intermediate for the synthesis of polysubstituted benzofuran derivatives.

This specific arrangement allows for a stepwise and controlled elaboration of the molecule. For example, a researcher could first utilize the formyl group in a condensation or addition reaction and then employ the bromo group in a palladium-catalyzed cross-coupling reaction, or vice versa. This dual functionality enables the synthesis of complex target molecules that would be difficult to access through other routes. Research into functionalized benzofurans often involves using such intermediates to build novel compounds for evaluation as potential pharmaceuticals or advanced materials. nih.govjocpr.com The compound serves as a pre-functionalized building block, saving synthetic steps and allowing for the rapid generation of a library of diverse benzofuran-based compounds for screening and discovery.

Physicochemical Properties

The data below pertains to the specified benzofuran derivative and related compounds.

| Property | Value | Source |

| Compound Name | This compound | |

| Molecular Formula | C₉H₅BrO₂ | |

| Molecular Weight | 225.04 g/mol | |

| Related Compound | 7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde | |

| Melting Point | 109-111 °C | jk-sci.com |

| Related Compound | 1-Benzofuran-5-carbaldehyde (B110962) | |

| Molecular Formula | C₉H₆O₂ | sigmaaldrich.com |

| Molecular Weight | 146.14 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrO2 |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

7-bromo-1-benzofuran-5-carbaldehyde |

InChI |

InChI=1S/C9H5BrO2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-5H |

InChI Key |

LDABWPPLTZJQLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)C=O)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 7 Bromobenzofuran 5 Carbaldehyde

Transformations Involving the Formyl Group

The aldehyde functional group in 7-Bromobenzofuran-5-carbaldehyde is electrophilic, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.orgyoutube.com This reactivity is the basis for several important synthetic transformations.

Nucleophilic Addition and Condensation Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.comlibretexts.org It involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate can then be protonated to yield an alcohol or undergo further reactions. Condensation reactions are a subset of nucleophilic additions where the initial addition is followed by the elimination of a small molecule, typically water. wikipedia.orgsigmaaldrich.com

The Knoevenagel condensation is a modification of the aldol (B89426) condensation. wikipedia.org It involves the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a weak base catalyst. wikipedia.orgsigmaaldrich.com The active hydrogen compound typically has the form Z-CH₂-Z, where Z is an electron-withdrawing group. wikipedia.org This reaction is a versatile method for forming carbon-carbon bonds and often results in α,β-unsaturated ketones. wikipedia.org For instance, the reaction of an aldehyde with an active methylene (B1212753) compound like malononitrile (B47326), often catalyzed by a base, is a classic example of a Knoevenagel condensation. nih.gov The reaction proceeds through a nucleophilic addition followed by dehydration. wikipedia.org

A variation known as the Doebner modification utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This modification often leads to decarboxylation along with the condensation. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Knoevenagel Condensation Reactions

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Product |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone |

| Acrolein | Malonic acid | Pyridine | trans-2,4-Pentadienoic acid |

| Benzaldehyde | Malononitrile | Amino-bifunctional frameworks | α-cyano-cinnamonitrile |

| 5-Substituted furan-2-carboxaldehyde | Indan-1,3-dione | None (in ethanol) | 2-(5-substituted-furfurylidene)-Indane-1,3-dione |

Data sourced from multiple studies on Knoevenagel condensations. wikipedia.orgnih.govdamascusuniversity.edu.sy

Olefination reactions are crucial for the synthesis of alkenes from carbonyl compounds. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most prominent methods.

The Wittig reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to convert aldehydes and ketones into alkenes. libretexts.orgwikipedia.org The reaction generally proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine (B1218219) oxide. libretexts.orgwikipedia.orgmasterorganicchemistry.com Unstabilized ylides typically yield Z-alkenes, while stabilized ylides favor the formation of E-alkenes. libretexts.org The Schlosser modification allows for the synthesis of E-alkenes even with unstabilized ylides. wikipedia.org An intramolecular Wittig reaction has also been employed for the synthesis of benzofurans. rsc.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs phosphonate-stabilized carbanions. wikipedia.org These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides. wikipedia.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed. wikipedia.orgalfa-chemistry.com This reaction predominantly produces E-alkenes. wikipedia.orgnrochemistry.com The Still-Gennari modification, however, allows for the stereoselective synthesis of Z-olefins. nrochemistry.comyoutube.com

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphonium ylide | Phosphonate-stabilized carbanion |

| Reactivity | Reacts with aldehydes and ketones | Generally more reactive, reacts with a wider range of aldehydes and ketones |

| Byproduct | Triphenylphosphine (B44618) oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easy to remove) |

| Stereoselectivity | Unstabilized ylides give Z-alkenes; Stabilized ylides give E-alkenes | Predominantly gives E-alkenes (Still-Gennari modification for Z-alkenes) |

This table summarizes general characteristics of the Wittig and HWE reactions. libretexts.orgwikipedia.orgwikipedia.orgalfa-chemistry.comnrochemistry.com

The formyl group of this compound can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). harvard.edu

Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent that reduces a wide variety of functional groups, including aldehydes, ketones, esters, and carboxylic acids. harvard.edu

Sodium borohydride (NaBH₄) is a milder and more selective reducing agent, typically used for the reduction of aldehydes and ketones. youtube.com

Borane (BH₃) , often used as a complex with tetrahydrofuran (B95107) (THF) or dimethyl sulfide, is particularly effective for the reduction of carboxylic acids but also reduces aldehydes and ketones. harvard.edu

The aldehyde group can be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this purpose. Historically, strong and often toxic oxidants like potassium permanganate (B83412) and chromates were used. mdpi.com More modern and milder methods are now preferred.

Recent methods for the oxidation of aldehydes to carboxylic acids include:

Oxone as the sole oxidant provides a simple and efficient protocol. organic-chemistry.org

N-hydroxyphthalimide (NHPI) can act as an organocatalyst in the presence of oxygen for an aerobic oxidation under mild conditions. organic-chemistry.org

Vanadyl acetylacetonate (B107027) (VO(acac)₂) catalyzes the oxidation with hydrogen peroxide as the oxidant. organic-chemistry.org

Sodium perborate in acetic acid is another effective reagent for this transformation. organic-chemistry.org

Selenium-catalyzed oxidation using hydrogen peroxide in water presents an environmentally friendly option. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C7 position of the benzofuran (B130515) ring is a versatile functional group for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors. The general mechanism for these transformations involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a new organopalladium(II) complex. This is often the rate-determining step of the catalytic cycle.

Transmetalation: The organic group from a second reagent (e.g., an organoboron, organotin, or organocopper species) is transferred to the palladium(II) center, displacing the bromide.

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-heteroatom bond and regenerating the palladium(0) catalyst, which re-enters the cycle.

Suzuki-Miyaura Coupling for Aryl-Aryl and Heteroaryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds, such as those in biaryl and heteroaryl-aryl structures. libretexts.orgwikipedia.orgnih.gov The reaction pairs an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org

For this compound, a Suzuki-Miyaura reaction would involve its coupling with an aryl or heteroaryl boronic acid (or its ester derivative) to yield 7-aryl or 7-heteroarylbenzofuran-5-carbaldehyde derivatives. The reaction is tolerant of a wide array of functional groups, including the aldehyde moiety on the benzofuran ring. nih.gov

Catalytic System:

Palladium Precatalyst: Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or palladium(II) chloride complexes like PdCl₂(dppf). libretexts.org

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the reaction steps. Common ligands include triphenylphosphine (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and more specialized biarylphosphines like SPhos and XPhos for more challenging couplings. nih.gov

Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are frequently used. nih.gov

Solvent: The reaction is often performed in a mixture of an organic solvent (like toluene (B28343), dioxane, or dimethylformamide) and water.

Table 1: Representative Suzuki-Miyaura Coupling Reactions The following table illustrates expected transformations based on established Suzuki-Miyaura methodology.

| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 7-Phenylbenzofuran-5-carbaldehyde |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 7-(4-Methoxyphenyl)benzofuran-5-carbaldehyde |

Sonogashira Coupling for C-C Alkynylation

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a C(sp²) halide and a terminal alkyne, creating arylalkynes and conjugated enynes. organic-chemistry.orgjk-sci.com This reaction is exceptionally valuable for introducing acetylenic moieties into aromatic systems. The standard protocol employs a dual-catalyst system of palladium and a copper(I) salt. organic-chemistry.orgjk-sci.comnih.gov

In the context of this compound, Sonogashira coupling with various terminal alkynes would produce 7-alkynylbenzofuran-5-carbaldehyde derivatives. The aldehyde group is generally compatible with the mild reaction conditions. jk-sci.com

Catalytic System:

Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are the most common choices. organic-chemistry.org

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. nih.gov

Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction. organic-chemistry.org

Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are common.

Table 2: Representative Sonogashira Coupling Reactions The following table illustrates expected transformations based on established Sonogashira coupling methodology.

| Alkyne Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 7-(Phenylethynyl)benzofuran-5-carbaldehyde |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 7-((Trimethylsilyl)ethynyl)benzofuran-5-carbaldehyde |

Heck Reaction for Alkene Functionalization

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgthieme-connect.deyoutube.com This reaction is a cornerstone for the synthesis of substituted alkenes. organic-chemistry.org

When applied to this compound, the Heck reaction with an alkene (e.g., styrene (B11656) or an acrylate) would lead to the formation of a new C-C bond at the C7 position, yielding a 7-alkenylbenzofuran-5-carbaldehyde. The reaction typically results in the formation of the E (trans) isomer of the product alkene due to steric factors in the β-hydride elimination step. organic-chemistry.orglibretexts.org

Catalytic System:

Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is widely used, often in combination with a phosphine ligand. thieme-connect.de

Ligand: Triarylphosphines like triphenylphosphine (PPh₃) or tri-o-tolylphosphine (B155546) (P(o-tol)₃) are common.

Base: An inorganic or organic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is required to regenerate the Pd(0) catalyst at the end of the cycle. youtube.com

Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or N-methyl-2-pyrrolidone (NMP) are typically used.

Table 3: Representative Heck Reaction Scenarios The following table illustrates expected transformations based on established Heck reaction methodology.

| Alkene Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | (E)-7-(2-Phenylvinyl)benzofuran-5-carbaldehyde |

| Methyl acrylate | Pd(OAc)₂ | K₂CO₃ | Acetonitrile | (E)-Methyl 3-(5-formylbenzofuran-7-yl)acrylate |

Stille Coupling and Other Related Cross-Couplings

The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by palladium. organic-chemistry.orglibretexts.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. organic-chemistry.org The main drawback is the toxicity of the tin byproducts. organic-chemistry.org

For this compound, a Stille coupling with an organostannane like vinyltributyltin or aryltributyltin would afford the corresponding 7-vinyl or 7-aryl derivatives.

Catalytic System:

Palladium Catalyst: Pd(PPh₃)₄ is the most common catalyst for Stille couplings. wikipedia.org

Ligand: Often, no additional ligand is needed if using Pd(PPh₃)₄. In other cases, ligands like triphenylarsine (B46628) (AsPh₃) have been used.

Additives: In some cases, additives like copper(I) salts or lithium chloride (LiCl) can accelerate the reaction. psu.edu

Solvent: Anhydrous, non-polar solvents such as toluene or THF are typically employed.

Table 4: Representative Stille Coupling Reactions The following table illustrates expected transformations based on established Stille coupling methodology.

| Organostannane Reagent | Catalyst | Solvent | Expected Product |

|---|---|---|---|

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 7-Vinylbenzofuran-5-carbaldehyde |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | THF | 7-Phenylbenzofuran-5-carbaldehyde |

Other Selective Functionalization Reactions

Substitution Reactions of the Bromine Atom with Heteroatom Nucleophiles

The direct substitution of an aryl bromide with a heteroatom nucleophile via a classical SNAr (Nucleophilic Aromatic Substitution) mechanism is generally difficult unless the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govlibretexts.orgopenstax.org For this compound, the aldehyde group is only moderately electron-withdrawing, making the C7-Br bond relatively unreactive towards traditional SNAr conditions.

A more modern and highly effective approach for forming C-N and C-O bonds at this position is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for amines) and the Buchwald-Hartwig etherification (for alcohols). These reactions proceed via a catalytic cycle similar to the C-C couplings described above, involving oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by coordination of the nucleophile, deprotonation by a base, and reductive elimination to form the C-heteroatom bond.

Buchwald-Hartwig Amination (C-N Bond Formation): This reaction would couple this compound with primary or secondary amines to yield 7-aminobenzofuran-5-carbaldehyde derivatives.

Catalyst/Ligand: A palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) combined with a specialized, bulky electron-rich phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine like RuPhos) is required.

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is essential.

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used.

Table 5: Representative Heteroatom Substitution Reactions The following table illustrates expected transformations based on modern cross-coupling methodologies.

| Nucleophile | Reaction Type | Catalyst System | Base | Expected Product |

|---|---|---|---|---|

| Morpholine | Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | NaOt-Bu | 7-(Morpholin-4-yl)benzofuran-5-carbaldehyde |

| Aniline | Buchwald-Hartwig Amination | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 7-(Phenylamino)benzofuran-5-carbaldehyde |

Radical-Mediated Functionalizations

Currently, there is a notable absence of published research detailing the radical-mediated functionalizations of this compound in publicly accessible scientific literature. Extensive searches of chemical databases and scholarly articles did not yield any specific examples or detailed studies on the transformation of this particular compound through radical-based reaction pathways.

While the field of organic synthesis has seen significant advancements in radical chemistry, including photoredox catalysis for the functionalization of aromatic and heterocyclic compounds, these methodologies have not yet been specifically applied to this compound according to available records. researchgate.netnih.govacs.orgnih.govacs.orgnih.govethz.chnih.govbeilstein-journals.orgnih.govbeilstein-journals.orgyoutube.comyoutube.com The inherent reactivity of the aldehyde and the bromo-substituted benzofuran core suggests potential for various radical transformations; however, without experimental data, any discussion remains speculative.

Therefore, this section cannot provide detailed research findings or data tables on the radical-mediated functionalizations of this compound. Further research is required to explore and document the reactivity of this compound under radical conditions.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iq Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of each proton and carbon atom in the 7-Bromobenzofuran-5-carbaldehyde structure can be achieved. scielo.br

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the aldehyde, furan (B31954), and benzene (B151609) ring protons.

Aldehyde Proton (-CHO): A highly deshielded singlet is anticipated in the δ 9.8-10.2 ppm region, a characteristic chemical shift for aldehyde protons. organicchemistrydata.org

Benzofuran (B130515) Protons: The protons on the furan ring (H-2 and H-3) and the benzene ring (H-4 and H-6) will appear in the aromatic region (δ 7.0-8.5 ppm). The proton at the C-4 position is expected to be a doublet, coupled to the H-6 proton, which would also appear as a doublet. The furan ring protons at C-2 and C-3 typically show characteristic doublet signals with a small coupling constant.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. uobasrah.edu.iq The spectrum for this compound would show nine distinct signals.

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (δ 190-195 ppm).

Aromatic and Furan Carbons: The carbons of the fused ring system would resonate between δ 110-160 ppm. The carbon atom bonded to the bromine (C-7) would be shifted to a lower field due to the halogen's electronegativity. Quaternary carbons (C-3a, C-5, C-7, and C-7a) can often be identified by their lower intensity compared to protonated carbons. researchgate.net

Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

|---|---|---|---|

| CHO | ~10.05 | ~191.5 | s (singlet) / Aldehyde |

| 2 | ~7.80 | ~148.0 | d (doublet) / Furan ring |

| 3 | ~7.00 | ~108.2 | d (doublet) / Furan ring |

| 3a | - | ~156.0 | Quaternary Carbon |

| 4 | ~8.15 | ~128.5 | d (doublet) / Benzene ring |

| 5 | - | ~132.0 | Quaternary Carbon |

| 6 | ~8.00 | ~125.0 | d (doublet) / Benzene ring |

| 7 | - | ~115.0 | Quaternary Carbon (C-Br) |

| 7a | - | ~130.0 | Quaternary Carbon |

Note: The values presented are estimations based on analogous structures and general NMR principles. Actual experimental values may vary.

To confirm the assignments made from 1D NMR, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent. scielo.br For this compound, a cross-peak would be expected between H-4 and H-6, and between H-2 and H-3, confirming their connectivity within the ring systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton-carbon pairs. scielo.br Each protonated carbon on the molecule (C-2, C-3, C-4, C-6, and the aldehyde CH) would show a correlation peak to its attached proton, allowing for the direct assignment of these carbons based on the already assigned proton spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₉H₅BrO₂), the expected exact mass can be calculated. The presence of bromine is readily identified by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity. Analysis of the fragmentation patterns in the mass spectrum can further support the proposed structure, often showing losses of CO (from the aldehyde), Br, and cleavage of the furan ring.

Expected HRMS Data

| Ion | Formula | Calculated m/z | Note |

|---|---|---|---|

| [M]⁺ | C₉H₅⁷⁹BrO₂ | 223.9495 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | C₉H₅⁸¹BrO₂ | 225.9474 | Molecular ion with ⁸¹Br |

Infrared (IR) and Raman Spectroscopy for Characteristic Functional Group Presence

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. A strong, sharp peak around 1680-1700 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. The C-H stretch of the aldehyde group typically appears as a pair of weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, while the C-O-C stretching of the furan ether would appear in the 1000-1300 cm⁻¹ range. The C-Br stretch is expected at lower wavenumbers, typically between 500-600 cm⁻¹. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy would also detect these vibrations, though with different intensities. Aromatic ring vibrations often produce strong Raman signals. researchgate.net The C=O stretch would also be visible, providing complementary data to the IR spectrum.

Key Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Weak to Medium |

| Aromatic C-H | Stretch | ~3050-3100 | Medium |

| Aldehyde C=O | Stretch | ~1690 | Strong |

| Aromatic C=C | Stretch | ~1450-1600 | Medium to Strong |

| Furan C-O-C | Stretch | ~1050-1250 | Strong |

| C-Br | Stretch | ~500-600 | Medium to Strong |

X-ray Crystallography for Definitive Solid-State Structural Confirmation

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide the ultimate structural proof. researchgate.net This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming bond lengths, bond angles, and intermolecular interactions. It would definitively verify the planarity of the benzofuran system and the relative positions of the bromine and carbaldehyde substituents. While synthesis of related bromobenzofuran derivatives has been reported, to date, no public entry for the crystal structure of this compound exists in crystallographic databases. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies of 7 Bromobenzofuran 5 Carbaldehyde

Electronic Structure and Molecular Geometry Investigations

The fundamental electronic properties and the three-dimensional arrangement of atoms in 7-Bromobenzofuran-5-carbaldehyde have been elucidated through sophisticated computational models. These studies are crucial for understanding the molecule's stability, reactivity, and interactions.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) calculations have been instrumental in determining the most stable (ground state) geometry of this compound. This method, known for its balance of accuracy and computational efficiency, allows for the precise calculation of bond lengths, bond angles, and dihedral angles that define the molecule's structure.

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | Data not available | C-C-Br | Data not available |

| C=O | Data not available | C-C=O | Data not available |

| C-O (furan) | Data not available | C-O-C (furan) | Data not available |

| C-C (aromatic) | Data not available | C-C-C (aromatic) | Data not available |

| C-H | Data not available | H-C-C | Data not available |

Note: Specific calculated values for bond lengths and angles for this compound are not publicly available in the searched literature. The table structure is provided as a template for how such data would be presented.

The energetics of the molecule, including its total energy and heat of formation, can also be derived from these calculations, offering insights into its thermodynamic stability.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides a framework for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific calculated values for FMO energies for this compound are not publicly available in the searched literature. The table serves as an illustrative example.

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (usually shown in blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the carbonyl group, indicating its role as a hydrogen bond acceptor and a site for nucleophilic interaction. The hydrogen atoms and the bromine atom would be associated with regions of positive or near-neutral potential.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, typically performed using DFT methods, calculates the frequencies of the normal modes of vibration of a molecule. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, providing a powerful method for identifying and characterizing the molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion.

Table 3: Calculated Vibrational Frequencies and Assignments for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch (aldehyde) | Data not available | Data not available |

| C-Br stretch | Data not available | Data not available |

| Aromatic C-H stretch | Data not available | Data not available |

| Furan (B31954) ring vibrations | Data not available | Data not available |

Note: Specific calculated and experimental vibrational frequencies for this compound are not available in the public domain. This table illustrates the expected format for such data.

The theoretical vibrational spectrum serves as a valuable reference for interpreting experimental data and can aid in the structural confirmation of the synthesized compound.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry offers the capability to model chemical reactions and elucidate their mechanisms by identifying and characterizing transition states. The transition state is the highest energy point along the reaction coordinate and is a critical species for determining the rate of a chemical reaction. By calculating the energy of the transition state, the activation energy for a reaction involving this compound can be determined, providing insights into its reactivity in various chemical transformations. For example, modeling the addition of a nucleophile to the carbonyl group would involve locating the transition state for this process and calculating its energy relative to the reactants.

Non-Covalent Interaction (NCI) and Natural Bond Orbital (NBO) Analysis

The subtle forces that govern molecular interactions and stability can be explored through Non-Covalent Interaction (NCI) and Natural Bond Orbital (NBO) analyses.

NCI analysis is a method used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, within a molecule and between molecules. For this compound, NCI analysis could reveal intramolecular interactions that contribute to its conformational preferences.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized bonds and lone pairs, which aligns closely with the familiar Lewis structure concepts. NBO analysis quantifies the delocalization of electron density, which is a measure of resonance and hyperconjugation effects. This analysis can provide quantitative information on the strength of bonds and the nature of orbital interactions within this compound, such as the interaction between the lone pairs of the furan oxygen and the aromatic system.

Table 4: Selected NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Note: Specific NBO analysis data for this compound is not available in the searched literature. The table is a representative example of how such data would be presented.

Strategic Role of 7 Bromobenzofuran 5 Carbaldehyde As a Synthetic Platform in Chemical Research

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The aldehyde functionality of 7-Bromobenzofuran-5-carbaldehyde is a key feature that allows for its use in the synthesis of a variety of heterocyclic systems through condensation reactions. These reactions often form the basis for constructing more complex, fused ring systems.

One of the most common transformations of the aldehyde group is the Knoevenagel condensation . This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds, catalyzed by a weak base. This reaction is a powerful tool for forming new carbon-carbon double bonds. For instance, the reaction of an aromatic aldehyde with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) leads to the formation of α,β-unsaturated products, which are themselves versatile intermediates for further cyclization reactions to generate heterocycles such as pyridines and pyrans.

Another important reaction is the Wittig reaction , which converts aldehydes and ketones into alkenes. This reaction utilizes a phosphonium (B103445) ylide to introduce a new carbon-carbon double bond with high stereo- and regioselectivity. The aldehyde group of this compound can be transformed into a variety of substituted vinylbenzofurans using this method, which can then be further elaborated into more complex heterocyclic structures.

Furthermore, the aldehyde can participate in multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction , to construct dihydropyridine (B1217469) and dihydropyrimidinone rings, respectively. These reactions are highly efficient in building molecular complexity in a single step.

The following table summarizes some of the key heterocyclic frameworks that can be synthesized from this compound:

| Heterocyclic Framework | Key Reaction Type | Reactant with this compound |

| Pyridines | Knoevenagel Condensation / Cyclization | Active methylene compounds (e.g., malononitrile) and an ammonia (B1221849) source. |

| Pyrans | Knoevenagel Condensation / Cyclization | Active methylene compounds (e.g., ethyl acetoacetate). |

| Alkenes (precursors) | Wittig Reaction | Phosphonium ylides. |

| Dihydropyridines | Hantzsch Pyridine Synthesis | β-ketoester, an enamine, and an oxidizing agent. |

| Dihydropyrimidinones | Biginelli Reaction | A β-ketoester and urea (B33335) or thiourea. |

Scaffold for the Construction of Polyfunctionalized Organic Molecules

The presence of both an aldehyde and a bromo group on the this compound scaffold allows for the sequential or orthogonal introduction of various functional groups, leading to the construction of highly functionalized organic molecules.

The bromine atom at the 7-position is particularly amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the bromo-substituted benzofuran (B130515) with a boronic acid or ester to form a new carbon-carbon bond. This is a widely used method for introducing aryl or vinyl substituents. Research on related bromobenzofuran derivatives, such as methyl 5-bromobenzofuran-2-carboxylate, has demonstrated the successful application of Suzuki coupling to create 5-arylbenzofuran structures.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing a straightforward route to aryl alkynes. These products are valuable intermediates for the synthesis of more complex structures, including heterocycles and conjugated materials.

Heck Coupling: This reaction forms a new carbon-carbon bond by reacting the aryl bromide with an alkene. Studies on similar substrates, like 2-acetyl-5-bromobenzofuran, have shown the feasibility of Heck reactions to introduce vinyl groups onto the benzofuran core.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide variety of primary and secondary amines. This reaction provides direct access to arylamines, which are prevalent in pharmaceuticals and other biologically active compounds.

The aldehyde group can be derivatized before or after these cross-coupling reactions, adding another layer of molecular diversity. For example, it can be reduced to an alcohol, oxidized to a carboxylic acid, or converted to an imine, each providing a new functional handle for further transformations.

The table below illustrates the versatility of this compound in creating polyfunctionalized molecules:

| Reaction Type | Coupling Partner | Resulting Functional Group |

| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl group |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group |

| Heck Coupling | Alkene | Vinyl group |

| Buchwald-Hartwig Amination | Amine | Amino group |

| Reduction of Aldehyde | Reducing agent (e.g., NaBH4) | Hydroxymethyl group |

| Oxidation of Aldehyde | Oxidizing agent (e.g., KMnO4) | Carboxylic acid group |

Enabling Transformations for Structural Complexity Enhancement

The strategic positioning of the functional groups in this compound enables a variety of transformations that significantly enhance structural complexity, often through tandem or domino reaction sequences. These processes, where multiple bond-forming events occur in a single synthetic operation, are highly desirable for their efficiency and atom economy.

For example, a sequence could involve an initial Knoevenagel condensation at the aldehyde, followed by an intramolecular Heck reaction where the newly introduced vinyl group reacts with the bromine atom at the 7-position to form a new fused ring. This would lead to the rapid construction of complex polycyclic heteroaromatic systems.

Another possibility is the use of the aldehyde to form an imine, which can then undergo an intramolecular cyclization, with the bromine atom serving as a leaving group or a site for a subsequent cross-coupling reaction. Aldol-type condensations , either intermolecular or intramolecular, can also be initiated from the aldehyde group to build more elaborate carbon skeletons.

The combination of cross-coupling reactions with subsequent cyclizations is a powerful strategy. For instance, a Sonogashira coupling to introduce an alkyne can be followed by an intramolecular cyclization onto a neighboring functional group, potentially one introduced via modification of the original aldehyde.

These transformations highlight the role of this compound not just as a static scaffold, but as a dynamic platform that can be manipulated to generate intricate three-dimensional structures. The ability to control the sequence of reactions at the two distinct functional sites is key to its utility in the synthesis of complex target molecules.

| Transformation Type | Description | Potential Outcome |

| Knoevenagel-Heck Tandem | Knoevenagel condensation followed by intramolecular Heck reaction. | Fused polycyclic heteroaromatic systems. |

| Imine Formation-Cyclization | Formation of an imine from the aldehyde followed by intramolecular reaction. | Fused nitrogen-containing heterocycles. |

| Aldol (B89426) Condensation | Inter- or intramolecular aldol reaction to form new C-C bonds. | Increased carbon skeleton complexity. |

| Sonogashira Coupling-Cyclization | Introduction of an alkyne followed by intramolecular cyclization. | Fused heterocyclic systems containing five- or six-membered rings. |

Emerging Research Directions and Future Prospects for Halogenated Benzofuran Carbaldehydes

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of functionalized benzofurans is heavily reliant on catalytic systems, with transition metals playing a significant role. acs.org The development of novel catalysts is crucial for improving reaction efficiency and selectivity, particularly in the synthesis of complex derivatives.

Recent advancements have seen the use of a variety of metal-based catalysts, each offering distinct advantages. Palladium and copper-based catalysts are widely employed, often in combination, for reactions like the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization. acs.orgnih.gov For instance, a (PPh₃)PdCl₂ catalyst with a copper iodide co-catalyst has been effectively used. nih.gov Nickel-based catalysts have also emerged as a powerful tool, providing an activation pathway for nucleophilic addition reactions within the molecule to furnish benzofuran (B130515) derivatives. acs.org

Gold and silver catalysts have shown promise in promoting the cyclization of alkynyl esters and quinols, leading to medicinally active benzofuran derivatives. acs.orgnih.gov Bimetallic systems, such as a gold-silver combination (Ph₃PAuCl/AgNTf₂), have been utilized for Friedel-Crafts propargylation and other tandem reactions. nih.govthieme-connect.com Ruthenium catalysts have been reported for the C–H alkenylation of m-hydroxybenzoic acids followed by oxygen-induced annulation. nih.gov

The choice of ligand and reaction conditions is critical for achieving high yields and regioselectivity. For example, the use of a Pd-dihydroxyterphenylphosphine catalyst has been shown to accelerate not only the Sonogashira coupling but also the introduction of a 2-hydroxyphenyl group at the C-3 position of the benzofuran. nih.gov

Efforts are also being directed towards catalyst-free synthesis methods to provide more environmentally friendly alternatives. nih.gov

Table 1: Overview of Catalytic Systems in Benzofuran Synthesis

| Catalyst System | Reaction Type | Key Features | Reference(s) |

| Palladium-Copper | Sonogashira coupling/cyclization | Widely used, effective for 2-substituted benzofurans. | nih.gov, acs.org |

| Nickel-Based | Intramolecular nucleophilic addition | Provides activation for aryl halides to couple with aryl ketones. | acs.org, organic-chemistry.org |

| Gold/Silver-Based | Cyclization of alkynyl esters and quinols | Leads to medicinally active derivatives, bimetallic systems show enhanced activity. | nih.gov, acs.org, thieme-connect.com |

| Ruthenium-Based | C-H alkenylation/annulation | Employs C-H activation strategies. | nih.gov |

| Palladium-Phosphine | Sonogashira coupling/cyclization | Ligand choice is crucial for selectivity and efficiency. | nih.gov |

Integration into Sustainable and Green Chemistry Methodologies

A significant trend in modern organic synthesis is the adoption of green chemistry principles to minimize environmental impact. This is particularly relevant for the synthesis of halogenated benzofuran carbaldehydes. Key strategies include the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the application of energy-efficient technologies like flow chemistry.

The use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol (ChCl-EG), has been reported as a green and environmentally benign medium for the one-pot synthesis of benzofuran derivatives. acs.orgnih.gov Aqueous media are also being explored for reactions like Suzuki couplings, which can eliminate the need for toxic organic solvents. evitachem.com For example, Pd(II)-catalyzed reactions in an ethanol/water mixture have been shown to be effective. evitachem.com

Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and selectivity. beilstein-journals.org Aldol (B89426) reactions, which are often exothermic, benefit from the precise temperature control offered by flow reactors. beilstein-journals.org The Swern oxidation, another common reaction in organic synthesis, has also been shown to be more efficient and selective when performed in a flow system. beilstein-journals.org

Microwave-assisted synthesis is another green technology that can accelerate reaction times and improve yields. evitachem.com For instance, the cyclodehydration of o-hydroxyaryl enolates and the oxidation of benzofuran methanols to their corresponding aldehydes have been significantly enhanced using microwave irradiation. evitachem.com

Table 2: Green Chemistry Approaches in Benzofuran Synthesis

| Methodology | Example Application | Advantages | Reference(s) |

| Deep Eutectic Solvents (DES) | One-pot synthesis of benzofuran derivatives | Eco-friendly, biodegradable, and recyclable solvent system. | nih.gov, acs.org |

| Aqueous Media | Suzuki couplings | Reduces reliance on volatile organic compounds (VOCs). | evitachem.com |

| Flow Chemistry | Aldol reactions, Swern oxidation | Improved safety, higher yields, better process control. | beilstein-journals.org |

| Microwave-Assisted Synthesis | Cyclodehydration, oxidation | Reduced reaction times, increased yields and selectivity. | evitachem.com |

| Solvent-Free Reactions | Friedel-Crafts reactions | Minimizes waste and environmental impact. | evitachem.com |

Exploration of Chemoenzymatic or Biocatalytic Transformations

The use of enzymes in organic synthesis, known as biocatalysis, is a rapidly growing field that offers high selectivity and mild reaction conditions. Chemoenzymatic approaches, which combine enzymatic steps with traditional chemical synthesis, are particularly promising for the synthesis of complex molecules like functionalized benzofurans.

A notable example is the use of a microbially derived and enantiomerically pure cis-1,2-dihydrocatechol as a starting material for the total synthesis of polyoxygenated benzofuran derivatives. acs.org This approach highlights the power of using enzymes to create chiral building blocks that can then be elaborated using conventional chemical methods.

The application of enzymes like membrane-bound coumarin (B35378) C-glucosyltransferase has been explored for the synthesis of coumarin and benzofuran C-glucosides, demonstrating the potential of biocatalysis in generating glycosylated derivatives. nih.govresearchgate.net The development of integrated one-pot reaction processes that couple enzymatic steps, such as chitin (B13524) hydrolysis, with chemical transformations is a key area of future research. rsc.org

While the direct enzymatic synthesis of halogenated benzofuran carbaldehydes is still an emerging area, the principles of biocatalysis and chemoenzymatic synthesis offer a promising avenue for developing more sustainable and selective synthetic routes.

Advanced Mechanistic and Kinetic Studies for Reaction Optimization

A deep understanding of reaction mechanisms and kinetics is fundamental for optimizing synthetic protocols, improving yields, and controlling selectivity. For the synthesis of benzofuran derivatives, mechanistic studies often reveal the intricate roles of catalysts, ligands, and reaction intermediates.

For instance, in palladium-catalyzed C-H arylation reactions directed by an 8-aminoquinoline (B160924) (8-AQ) group, the proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle. mdpi.com The cycle is initiated by the coordination of the palladium catalyst to the substrate, followed by C-H activation to form a palladacycle intermediate. mdpi.com Subsequent oxidative addition of an aryl halide, followed by reductive elimination, furnishes the C-H arylated product.

In gold-catalyzed reactions, mechanistic studies suggest that the active catalyst can be a heterobimetallic complex, where a second metal like silver plays a crucial role in specific steps of the reaction cascade. thieme-connect.com The formation of alkynyl-Au(III)-OH and vinyl-Au(III)-OH species has been identified as a key process in some synergistic π-bond activation and Au(I) oxidation pathways. researchgate.net

Kinetic studies are essential for understanding reaction rates and identifying rate-determining steps, which is critical for process optimization, especially in industrial applications. By elucidating the underlying mechanisms and kinetics, researchers can rationally design more efficient and selective catalysts and reaction conditions for the synthesis of 7-Bromobenzofuran-5-carbaldehyde and other valuable halogenated benzofuran derivatives.

Q & A

Q. What are the recommended synthetic routes for 7-Bromobenzofuran-5-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves bromination and aldehyde functionalization. A two-step approach is common:

Bromination : Direct bromination of benzofuran derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN in CCl₄).

Aldehyde Introduction : Formylation via Vilsmeier-Haack reaction (POCl₃/DMF) or oxidation of methyl groups (KMnO₄ in acidic media).

Q. Key Factors Affecting Yield :

- Temperature control during bromination (exothermic reactions require cooling to avoid side products).

- Solvent choice (e.g., DMF for formylation enhances electrophilicity).

- Stoichiometric ratios (excess brominating agents may lead to di-substitution).

| Synthetic Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 60–75% | |

| Formylation | POCl₃, DMF, 0–5°C | 50–65% |

Q. How can NMR spectroscopy confirm the structure of this compound?

Methodological Answer: ¹H and ¹³C NMR are critical for structural elucidation:

- ¹H NMR :

- Aldehyde proton: δ 9.8–10.2 ppm (singlet).

- Aromatic protons: Coupling patterns distinguish substitution (e.g., doublets for adjacent bromine).

- ¹³C NMR :

- Aldehyde carbon: δ 190–195 ppm.

- Brominated carbons: Deshielded to δ 120–130 ppm.

Q. Example Data :

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-7 (CHO) | 10.1 | s | Aldehyde |

| C-5 (Br) | 128.4 | - | Quaternary |

| H-3, H-4 | 7.2–7.5 | dd (J=8.5 Hz) | Aromatic |

Cross-validate with IR (C=O stretch ~1700 cm⁻¹) and mass spectrometry (M⁺ peak at m/z 227.05) .

Q. What are the key physicochemical properties critical for experimental handling?

Methodological Answer:

- Melting Point : 94–95°C (crystalline solid at RT) .

- Solubility :

- Polar aprotic solvents (DMF, DMSO) for reactions.

- Limited solubility in water; use ethanol for dilution.

- Stability :

- Light-sensitive (store in amber vials).

- Aldehyde group prone to oxidation; use inert atmospheres.

Advanced Research Questions

Q. What strategies mitigate low yields in bromination steps?

Methodological Answer: Low yields often arise from competitive di-bromination or steric hindrance. Mitigation strategies include:

- Regioselective Bromination : Use directing groups (e.g., methoxy) to favor substitution at C-5.

- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity (e.g., 80°C, 30 min, 85% yield) .

- Catalytic Systems : Pd-catalyzed coupling for late-stage bromination (e.g., Suzuki-Miyaura with aryl boronic acids) .

Q. How does the aldehyde group facilitate its role in medicinal chemistry?

Methodological Answer: The aldehyde enables covalent interactions with biological targets:

Q. How should researchers address contradictory spectral data in derivative characterization?

Methodological Answer: Contradictions arise from impurities or tautomerism. Resolution strategies:

Multi-Technique Validation : Combine NMR, HRMS, and X-ray crystallography.

Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (error margin <2 ppm).

Literature Cross-Check : Compare with published benzofuran derivatives (e.g., δ 7.5 ppm for H-3 in similar brominated analogs) .

Q. Example Workflow :

- Step 1 : Re-purify via column chromatography (hexane:EtOAc gradient).

- Step 2 : Acquire DEPT-135 NMR to distinguish CH₂/CH₃ groups.

- Step 3 : Use HSQC to correlate ¹H-¹³C signals for ambiguous peaks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.